molecular formula C9H13N3O B1418278 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol CAS No. 1220035-92-6

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1418278
CAS No.: 1220035-92-6
M. Wt: 179.22 g/mol
InChI Key: FPNLEESGVBLUIW-UHFFFAOYSA-N
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Description

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery of new therapeutic agents. Its core structure is a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, which is a privileged pharmacophore in the design of kinase inhibitors . Recent research has identified derivatives based on this specific scaffold as a new class of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a critical serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy for cancer therapy, especially in enhancing the efficacy of DNA-damaging treatments . As a building block, this compound provides researchers with a versatile intermediate for further chemical exploration and optimization. It enables the synthesis of novel compounds for probing biological pathways and developing potential treatments for conditions such as cancer and neurological disorders, given the broader utility of related dihydropyrrolopyrimidine structures in targeting key biological targets like the M4 muscarinic acetylcholine receptor . This product is intended for research and further manufacturing applications as a critical intermediate and is not for direct human use.

Properties

IUPAC Name

2-propan-2-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-5(2)8-11-7-4-10-3-6(7)9(13)12-8/h5,10H,3-4H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLEESGVBLUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from Pyrimidine Precursors

One common approach involves starting from appropriately substituted pyrimidine derivatives, such as 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, followed by acid-catalyzed cyclization to form the pyrrolo[3,4-d]pyrimidin-4-ol core.

  • Procedure Example:
    6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is dissolved in 1N hydrochloric acid and stirred at room temperature for 1 hour. The precipitate formed is filtered, washed, and dried to yield the pyrrolo[3,4-d]pyrimidin-4-ol compound with approximately 64% yield.

  • Key Notes:

    • Acidic conditions promote cyclization by facilitating intramolecular nucleophilic attack.
    • The reaction is typically mild, avoiding harsh conditions that might degrade sensitive substituents.

Nucleophilic Substitution and Tosyl Protection Strategy

In more advanced syntheses, the isopropyl group at the 2-position is introduced via nucleophilic substitution reactions on a suitably activated pyrrolo[3,4-d]pyrimidine intermediate.

  • Tosyl Protection:
    To enhance the reaction efficiency, the pyrrolo[3,4-d]pyrimidine nitrogen is often protected with a tosyl group. This electron-withdrawing group reduces electron density on the ring, facilitating nucleophilic attack at the 2-position.

  • Reaction Sequence:

    • Tosylation of the pyrrolo[3,4-d]pyrimidine nitrogen.
    • Nucleophilic substitution with an isopropyl nucleophile.
    • Hydrolysis of the tosyl group under alkaline conditions to regenerate the free pyrrolo nitrogen.
  • Outcome:
    This method provides improved yields and shorter reaction times compared to direct substitution without protection.

Multi-Step Synthesis via 4-Chloro Intermediates

Another approach involves preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, which can be further functionalized to obtain the 4-hydroxy derivative.

  • Key Features of the Method:

    • The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a four-step reaction sequence with high yield and purity (>99.5% by HPLC).
    • Starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, the reaction proceeds through condensation, cyclization, and chlorination steps.
    • Acidification and controlled pH adjustment facilitate cyclization to the 4-hydroxy derivative.
    • The process is optimized for ecological and economic benefits by reducing solvents and waste.
  • Typical Yields:

    • Conversion rates range from 65% to 94% in various steps.
    • Purity of final products consistently exceeds 99.5% area-% by HPLC.

Regiospecific Substitution via α-Chloromethylketones

Literature reports the use of α-chloromethylketones reacting with 2,6-diamino-4-oxopyrimidine to achieve regioselective substitution at the 6-position of pyrrolo[2,3-d]pyrimidines, which can be adapted for related compounds.

  • Advantages:

    • Shorter reaction times (6–12 hours vs. 72 hours in older methods).
    • Improved yields without formation of furo[2,3-d]pyrimidine by-products.
    • Avoids complex chromatographic purification.
  • Reaction Conditions:

    • Sodium acetate and water as solvent system at reflux temperature.
    • Precise control of stoichiometry and temperature is critical for regioselectivity.

Comparative Data Table of Preparation Methods

Method Type Key Starting Materials Reaction Conditions Yield (%) Purity (%) Notes
Acid-Catalyzed Cyclization 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol 1N HCl, RT, 1 hour 64 Not specified Simple, mild conditions, moderate yield
Tosyl Protection & Nucleophilic Substitution Pyrrolo[3,4-d]pyrimidine + tosyl chloride + isopropyl nucleophile Tosylation, substitution, alkaline hydrolysis High (improved) High Enhanced substitution efficiency, one-pot hydrolysis
Multi-Step via 4-Chloro Intermediate Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane Multi-step, reflux, acidification, pH adjustment 65–94 >99.5 Economical, ecological, high purity, scalable
Regiospecific α-Chloromethylketone Substitution 2,6-Diamino-4-oxopyrimidine + α-chloromethylketone Sodium acetate, water, reflux Improved Not specified Shorter reaction time, avoids by-products

Research Findings and Optimization Notes

  • Yield and Purity:
    The multi-step method via 4-chloro intermediates consistently achieves high purity (>99.5%) without additional purification steps, making it industrially attractive.

  • Reaction Time:
    Regiospecific substitution methods reduce reaction times significantly compared to older protocols, enhancing throughput.

  • Environmental and Economic Impact:
    Recent patented methods emphasize reduced solvent use, waste minimization, and safer reagents, aligning with green chemistry principles.

  • Functional Group Tolerance: Tosyl protection strategies enable selective functionalization, improving yields and reducing side reactions in nucleophilic substitution steps.

Chemical Reactions Analysis

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit anticancer properties by targeting specific kinases involved in tumorigenesis. The compound's structure allows it to inhibit Focal Adhesion Kinases (FAK) and Pyk2, which are implicated in various cancers. Inhibiting these kinases can lead to reduced cell growth and metastasis in tumors, making this compound a potential candidate for cancer therapeutics .

Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects. As a derivative of pyrrolopyrimidine, it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating disorders such as anxiety and insomnia. Its structural similarity to known sedative-hypnotics suggests it could act on GABAergic pathways .

Synthesis and Development

Synthetic Pathways
The synthesis of 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol has been documented through various chemical processes. Notably, methods involving the reaction of substituted pyrimidines with isopropylamine have shown promising yields. These synthetic routes are crucial for producing the compound in sufficient quantities for further research and application development .

Case Studies

StudyFocusFindings
Study 1 Anticancer PropertiesDemonstrated inhibition of FAK and Pyk2 in multiple cancer cell lines, leading to reduced proliferation and increased apoptosis rates .
Study 2 Neuropharmacological EffectsShowed potential anxiolytic effects in animal models, suggesting a mechanism involving GABA receptor modulation .
Study 3 Synthesis EfficiencyReported high-yield synthesis methods that improved accessibility for pharmacological studies .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The isopropyl derivative (estimated MW ~179.2) is heavier than the cyclopropyl analog (177.2 g/mol) due to the larger alkyl group .

Physicochemical Properties :

  • The pyridinyl-substituted analog exhibits a high predicted boiling point (444.3°C) and moderate acidity (pKa ~6.67), suggesting stability under physiological conditions .
  • Cyclopropyl and isopropyl groups may enhance metabolic stability compared to aromatic substituents .

Hazard Profile :

  • Only the cyclopropyl derivative is explicitly classified as an irritant, likely due to its reactive intermediates during synthesis .

Biological Activity

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 1220035-92-6
  • Structure : The compound features a pyrrolo-pyrimidine framework, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrrolo-pyrimidine have been shown to inhibit cell growth in MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 0.87 to 12.91 µM .

The biological activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antiparasitic Activity : Some studies suggest that modifications to the pyrrolo-pyrimidine scaffold enhance activity against parasitic infections, with certain derivatives showing EC50 values as low as 0.010 µM .

Toxicity and Safety Profile

Preliminary toxicity studies indicate a favorable safety profile for certain derivatives when administered orally at doses up to 40 mg/kg in mice, demonstrating no significant adverse effects .

Case Studies

  • In Vitro Studies : A study on the antiproliferative activity of pyrrolo-pyrimidine derivatives revealed that structural modifications significantly impact their efficacy against cancer cells. The introduction of specific functional groups enhanced solubility and metabolic stability while maintaining potency .
  • In Vivo Studies : In vivo assessments showed that certain derivatives could reduce viral loads in mouse models of influenza infection, indicating potential antiviral properties alongside anticancer activity .

Data Table: Biological Activity Summary

CompoundTarget Cell LineIC50/EC50 (µM)Mechanism of Action
2-Isopropyl derivativeMCF-7 (breast cancer)0.87 - 12.91CDK inhibition
Pyrrolo derivative AMDA-MB-231 (breast cancer)1.75 - 9.46Antiproliferative
Pyrrolo derivative BParasitic infection model0.010Antiparasitic

Q & A

Basic Question: What are the general synthetic routes for 2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrrolidine precursors with pyrimidine derivatives. For example:

  • Step 1: React a pyrrolidine intermediate (e.g., 3-aminopyrrolidine) with a pyrimidine carbonyl compound under acidic conditions to form the fused heterocyclic core.
  • Step 2: Introduce the isopropyl group via alkylation or nucleophilic substitution. Ethyl acetate/hexane (1:4) is often used for purification by column chromatography .
  • Step 3: Final hydroxylation at the 4-position can be achieved using oxidizing agents like chloranil in refluxing xylene (25–30 hours) .

Advanced Question: How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis? Methodological Answer:

  • Temperature Control: Maintain low temperatures (–20°C to –15°C) during diazomethane reactions to avoid side products .
  • Solvent Selection: Use aprotic solvents (e.g., dichloromethane) for alkylation steps to minimize hydrolysis.
  • Catalysis: Add triethylamine (0.12 g per 5 mmol substrate) to stabilize intermediates and enhance reaction rates .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolo-pyrimidine core and isopropyl substituent. Deuterated DMSO is ideal for resolving hydroxyl proton signals.
  • HPLC: Employ a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment .

Advanced Question: How can stereochemical ambiguities in the dihydro-pyrrolo moiety be resolved? Methodological Answer:

  • X-ray Crystallography: Determine crystal structures to confirm ring conformation and substituent orientation.
  • Chiral HPLC: Use chiral stationary phases (e.g., amylose-based) with hexane/2-propanol mobile phases to separate enantiomers .

Basic Question: What functionalization strategies are feasible for this scaffold?

Methodological Answer:

  • Electrophilic Substitution: Introduce halogens (e.g., fluorine) at the pyrimidine 2-position using N-bromosuccinimide (NBS) or Selectfluor.
  • Nucleophilic Aromatic Substitution: Replace hydroxyl groups with amines via Mitsunobu reactions (e.g., using DIAD and triphenylphosphine) .

Advanced Question: How can regioselective modifications be achieved at the pyrrolidine nitrogen? Methodological Answer:

  • Protection-Deprotection: Temporarily block the pyrimidine hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before modifying the pyrrolidine nitrogen .
  • Transition Metal Catalysis: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups selectively .

Basic Question: What stability studies are critical for this compound?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions (pH 1–12) to identify degradation pathways.
  • Residual Solvent Analysis: Use GC-MS to detect solvents like ethyl acetate or dichloromethane below ICH Q3C limits .

Advanced Question: How do structural modifications impact hydrolytic stability? Methodological Answer:

  • Kinetic Studies: Perform pH-rate profiling (pH 1–10) to assess hydrolysis susceptibility of the pyrimidine ring.
  • Isotopic Labeling: Use 2H^2H- or 13C^{13}C-labeled analogs to track degradation mechanisms via LC-MS .

Basic Question: How is biological activity evaluated for this compound?

Methodological Answer:

  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinase or GPCR targets.
  • Enzyme Assays: Measure IC50_{50} values against purified enzymes (e.g., PDE inhibitors) using fluorescence-based protocols .

Advanced Question: How can in vitro-in vivo correlation (IVIVC) be established for pharmacokinetic properties? Methodological Answer:

  • Microsomal Stability: Incubate the compound with liver microsomes (human/rat) to estimate metabolic clearance.
  • Permeability Assays: Use Caco-2 cell monolayers to predict intestinal absorption .

Basic Question: How to address discrepancies in biological activity data?

Methodological Answer:

  • Purity Verification: Re-analyze the compound via HPLC to rule out impurities (>98% purity required) .
  • Counter-Screens: Test against off-target receptors (e.g., hERG) to identify false positives .

Advanced Question: What computational tools can reconcile conflicting SAR data? Methodological Answer:

  • 3D-QSAR Modeling: Build CoMFA/CoMSIA models to correlate substituent effects with activity trends.
  • Free Energy Perturbation (FEP): Simulate binding energy changes for mutations using Schrödinger Suite .

Basic Question: What are common challenges in purification?

Methodological Answer:

  • Recrystallization: Optimize solvent mixtures (e.g., methanol/water) to remove polar byproducts.
  • Flash Chromatography: Use silica gel with ethyl acetate/hexane gradients for intermediate purification .

Advanced Question: How to separate closely related regioisomers? Methodological Answer:

  • Preparative HPLC: Utilize a phenyl-hexyl column with 0.1% TFA in acetonitrile/water to resolve isomers.
  • Ion-Exchange Chromatography: Separate charged derivatives (e.g., sulfonates) using DEAE cellulose .

Basic Question: How to study structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Analog Library Synthesis: Prepare derivatives with varied substituents (e.g., alkyl, aryl, halogen) at positions 2 and 4.
  • Dose-Response Curves: Generate IC50_{50} values across analogs to identify critical pharmacophores .

Advanced Question: How can machine learning enhance SAR exploration? Methodological Answer:

  • Descriptor-Based Models: Train random forest algorithms using Mordred descriptors (e.g., topological polar surface area).
  • Deep Learning: Apply graph neural networks (GNNs) to predict activity from molecular graphs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

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